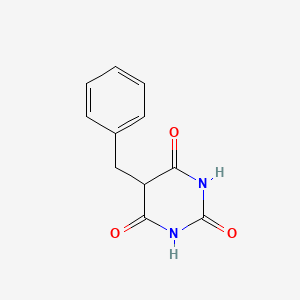

5-Benzyl-1,3-diazinane-2,4,6-trione

Description

Properties

CAS No. |

5909-45-5 |

|---|---|

Molecular Formula |

C11H10N2O3 |

Molecular Weight |

218.21 g/mol |

IUPAC Name |

5-benzyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C11H10N2O3/c14-9-8(10(15)13-11(16)12-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,12,13,14,15,16) |

InChI Key |

MENIJRPFVLNJIH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC2C(=O)NC(=O)NC2=O |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)NC(=O)NC2=O |

Other CAS No. |

5909-45-5 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological and chemical behavior of barbiturates is highly dependent on substituents at positions 1, 3, and 5. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of 1,3-Diazinane-2,4,6-trione Derivatives

Pharmacological and Metabolic Differences

- CNS Activity : The benzyl group in 5-Benzyl-1,3-diazinane-2,4,6-trione may confer prolonged CNS effects due to increased lipid solubility, similar to mephobarbital’s N-methylation, which slows hepatic metabolism . In contrast, barbital (5,5-diethyl) has lower lipophilicity, resulting in slower absorption and longer elimination .

- Metabolic Stability: Fluorinated analogs (e.g., 5-(4-fluorophenyl)furan derivatives) exhibit enhanced metabolic stability compared to non-halogenated compounds, suggesting that the benzyl group’s lack of electronegative substituents may render it more susceptible to oxidative metabolism .

- Degradation : The 5-benzyl derivative is hypothesized to resist gastric degradation better than thiopental (TBB), which undergoes rapid desulfurization to butabarbital in acidic conditions .

Preparation Methods

General Synthetic Approach

The core structure of 5-Benzyl-1,3-diazinane-2,4,6-trione is derived from barbituric acid (1,3-diazinane-2,4,6-trione). The substitution at the 5-position with a benzyl group is typically achieved via alkylation or condensation reactions involving barbituric acid and benzyl derivatives.

Key Method: Knoevenagel Condensation

- The Knoevenagel condensation is a widely used method to introduce substituents at the C-5 position of barbituric acid.

- This involves the reaction of barbituric acid with benzaldehyde or benzyl derivatives under basic or catalytic conditions.

- The reaction proceeds via the formation of an intermediate alkene, which can be further reduced or modified to obtain the 5-benzyl derivative.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or ethanol.

- Base: Ammonium hydroxide, sodium ethoxide, or other mild bases.

- Temperature: Mild heating (room temperature to 60°C) to facilitate condensation.

- Purification: Recrystallization or chromatographic techniques to isolate pure product.

Alkylation of Barbituric Acid

An alternative approach involves direct alkylation of barbituric acid at the 5-position with benzyl halides under basic conditions.

- Procedure:

- Barbituric acid is dissolved in a suitable solvent such as DMF.

- A base (e.g., sodium hydride or potassium carbonate) is added to deprotonate the active methylene group.

- Benzyl bromide or benzyl chloride is then introduced to alkylate the 5-position.

- Considerations:

- Steric and electronic effects of substituents on benzyl halides can influence reaction rates and yields.

- Bulky groups may cause steric hindrance, reducing alkylation efficiency.

- Electron-withdrawing groups on benzyl moiety can alter nucleophilicity and reaction kinetics.

Catalytic and Green Chemistry Approaches

Recent advances focus on environmentally friendly and efficient synthesis protocols:

Use of Heterogeneous Nanocatalysts:

- Aminated nano-zeolites such as surface-modified nano-clinoptilolite have been employed as green heterogeneous catalysts.

- These catalysts facilitate the synthesis of barbituric acid derivatives under solvent-free conditions, offering high yields and short reaction times.

- The catalysts are reusable, stable, and non-toxic, aligning with green chemistry principles.

Ultrasound-Assisted Synthesis:

- Sonochemical methods accelerate heterocyclization reactions involving barbituric acid derivatives.

- Advantages include mild conditions, reduced reaction times (~30 minutes), and high yields.

- Characterization of products confirms the efficiency of this method.

Reaction Optimization and Purification

- Temperature Control:

- Lower temperatures reduce side reactions such as intramolecular isomerization.

- Solvent Selection:

- Polar aprotic solvents favor alkylation over side cyclization.

- Protecting Groups:

- Temporary blocking of reactive sites can prevent unwanted intramolecular reactions.

- Purification Techniques:

- Recrystallization from suitable solvents.

- Chromatographic methods (e.g., column chromatography) to achieve high purity.

Summary of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Knoevenagel Condensation | Barbituric acid, benzaldehyde | Mild base, polar solvent, mild heat | Simple, versatile, good yields | Possible side reactions, requires purification |

| Direct Alkylation | Barbituric acid, benzyl halides | Base, polar aprotic solvent | Straightforward, direct substitution | Steric hindrance, electronic effects influence yield |

| Ultrasound-Assisted Synthesis | Barbituric acid derivatives | Sonication, base | Fast, mild conditions, high yield | Requires ultrasound equipment |

| Heterogeneous Nanocatalysis | Nano-clinoptilolite catalyst, barbituric acid derivatives | Solvent-free, mild heat | Green, reusable catalyst, high purity | Catalyst preparation needed |

Detailed Research Findings

- The Knoevenagel condensation method has been validated for synthesizing various 5-substituted barbituric acids, including 5-benzyl derivatives, with high selectivity and yield.

- Alkylation reactions show that substituent effects on benzyl halides significantly impact reaction efficiency and product purity.

- Ultrasound-assisted synthesis protocols reduce reaction times significantly while maintaining product integrity and yield.

- The use of aminated nano-zeolite catalysts under solvent-free conditions has demonstrated excellent yields and recyclability, supporting sustainable synthesis.

Notes on Analytical Characterization

- Products are typically characterized by melting point determination, FT-IR spectroscopy, ^1H and ^13C NMR, mass spectrometry, and sometimes X-ray crystallography.

- These methods confirm the successful substitution at the 5-position and the integrity of the diazinane-2,4,6-trione core.

This comprehensive analysis of the preparation methods for 5-Benzyl-1,3-diazinane-2,4,6-trione highlights classical and modern synthetic strategies, emphasizing efficiency, selectivity, and green chemistry principles. The choice of method depends on available reagents, desired purity, and environmental considerations.

Q & A

Q. How can structure-activity relationships (SAR) guide derivative design?

- Methodological Answer : Systematic substitution at the benzyl or diazinane moieties (e.g., electron-withdrawing groups) followed by bioactivity profiling identifies key pharmacophores. For instance, methoxy substitutions in related compounds enhanced antimicrobial activity by 30% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.